N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound with potential pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 302.31 g/mol. This compound is classified as an amide derivative, featuring both thiadiazole and benzotriazine moieties, which are known for their biological activity.
The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can be approached through several methods:
Technical details such as temperature control, reaction time, and purification methods (e.g., recrystallization or chromatography) are critical to achieving a pure product.
The molecular structure of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can be represented using various structural formulas:
CN1N=C(SC(=O)N(C)C)S/C/1=N/C(=O)CInChI=1S/C12H12N4O2S/c1-9(16)13-11-15(2)14-12(18-11)17-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3/b13-11+The structure features a thiadiazole ring connected to a benzotriazine moiety via an amide linkage. The presence of sulfur in the thiadiazole ring contributes to its unique chemical properties.
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide may undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action for N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is not fully elucidated but is believed to involve:
Data on specific targets and pathways would require further experimental validation.
The physical and chemical properties of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide include:
Relevant data from experimental studies would provide precise values for these properties.
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has potential applications in:
Research into its efficacy and safety profiles would further establish its utility in these fields.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8